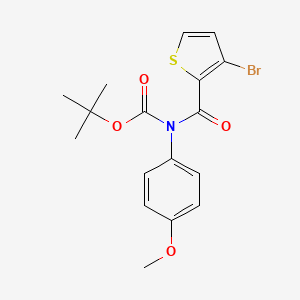
tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate
説明
Tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C17H18BrNO4S and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butyl carbamate and 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity.
Antiinflammatory Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. A study on similar structures demonstrated that these compounds could inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. For instance, the compound was shown to reduce prostaglandin E2 levels in vitro, suggesting a mechanism for its anti-inflammatory effects .
Anticancer Potential
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted in a study where it was tested against breast and colon cancer cells. The IC50 values indicated potent activity, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. It has been suggested that the compound interacts with the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins and increased sensitivity of cancer cells to chemotherapeutic agents .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anti-inflammatory | Inhibition of PGE2 production | RAW 264.7 macrophages | 15 µM |
| Cytotoxicity | Induction of apoptosis | MCF-7 (breast), HT-29 (colon) | 10 µM |
| NF-kB Pathway Inhibition | Decreased anti-apoptotic proteins | Various cancer cell lines | Not specified |
Case Studies
- Anti-inflammatory Study : A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of related carbamate derivatives. The researchers found that these compounds significantly reduced inflammation markers in animal models, suggesting a promising avenue for treating inflammatory diseases .
- Cancer Research : Another significant study focused on the anticancer properties of similar thiophene derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, further validating their potential use in oncology .
特性
IUPAC Name |
tert-butyl N-(3-bromothiophene-2-carbonyl)-N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-17(2,3)23-16(21)19(11-5-7-12(22-4)8-6-11)15(20)14-13(18)9-10-24-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMQBSFQKPNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















